molecular formula C10H19NO4 B12977147 tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate

Cat. No.: B12977147
M. Wt: 217.26 g/mol
InChI Key: SYDRTOIJBNFWGE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxolan-3-yl]carbamate. This name derives from its core tetrahydrofuran (oxolan) ring system, substituted at the 3-position with a carbamate group (N-linked to a tert-butyloxycarbonyl moiety) and at the 2-position with a hydroxymethyl group. The stereochemical descriptors (2S,3S) specify the absolute configuration of the chiral centers at positions 2 and 3 of the tetrahydrofuran ring, as confirmed by its SMILES notation (OC[C@H]1OCC[C@@H]1NC(=O)OC(C)(C)C).

A stereoisomer of this compound, tert-butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate, demonstrates how positional and configurational differences alter nomenclature. In this variant, the hydroxymethyl group resides at position 4, and the stereochemistry at positions 3 and 4 is designated as R and S, respectively. Such distinctions underscore the necessity of precise stereochemical notation in IUPAC naming to avoid ambiguity.

Feature Specification
Parent structure Oxolan (tetrahydrofuran) ring
Substituents 2-(hydroxymethyl), 3-(tert-butylcarbamate)
Stereocenters C2 (S), C3 (S)
Molecular formula C10H19NO4
Molecular weight 217.26 g/mol

Comparative Analysis of Alternative Naming Conventions in Chemical Databases

Chemical databases employ varying naming conventions, often prioritizing brevity or historical usage over strict IUPAC rules. For example, PubChem lists the compound as tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate, whereas ChemIDplus uses tert-butyl ((2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate. These differences arise from alternative placements of the carbamate group descriptor.

Notably, some databases omit stereochemical descriptors entirely in favor of simplified names. For instance, the CAS registry entry (1801627-57-5) refers to the compound without specifying stereochemistry, potentially leading to ambiguity when distinguishing between stereoisomers. The table below highlights naming variations across major databases:

Database Name Stereochemistry Specified
PubChem tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate Yes
ChemIDplus tert-butyl ((2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate Yes
IvyChem tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate Yes
BLDpharm tert-butyl N-[(3S)-3-(hydroxymethyl)oxolan-3-yl]carbamate Partial (C3 only)

These discrepancies emphasize the importance of cross-referencing structural identifiers (e.g., SMILES, InChIKey) when retrieving compound data.

Structural Relationship to Morpholine and Tetrahydrofuran Derivatives

The tetrahydrofuran ring in this compound shares structural homology with both tetrahydrofuran (THF) and morpholine derivatives but differs in functionalization. Unlike THF, which lacks heteroatoms beyond oxygen, this molecule incorporates a carbamate group, introducing nitrogen into the system. Compared to morpholine—a six-membered ring containing one oxygen and one nitrogen atom—the five-membered tetrahydrofuran ring here imposes distinct conformational constraints.

The hydroxymethyl group at position 2 enhances polarity and hydrogen-bonding capacity, a feature absent in unmodified THF. This functionalization aligns the compound with synthetic intermediates used in nucleoside chemistry, where hydroxymethyl groups participate in glycosylation reactions. The carbamate group, a protected amine, further differentiates it from morpholine derivatives, which typically feature secondary amines.

Structural Feature tert-Butyl Carbamate Derivative Morpholine Tetrahydrofuran (THF)
Ring size 5-membered 6-membered 5-membered
Heteroatoms O (ring), N (carbamate) O, N O
Functional groups Hydroxymethyl, carbamate Amine, ether Ether
Typical reactivity Amine protection/deprotection, hydroxyl acylation Amine alkylation, acylation Solvent, ligand in organometallics

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)oxolan-3-yl]carbamate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

SYDRTOIJBNFWGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1CO

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The most common preparation method involves the reaction of a tetrahydrofuran derivative bearing a hydroxymethyl substituent with tert-butyl carbamate or its reactive derivatives. A widely used reagent is tert-butyl chloroformate , which reacts with the hydroxyl group on the tetrahydrofuran ring to form the carbamate linkage. This reaction typically proceeds under mild conditions with a base such as triethylamine to neutralize the hydrochloric acid generated during the process.

  • Reaction Scheme:

    $$
    \text{Tetrahydrofuran-3-yl-methanol} + \text{tert-butyl chloroformate} \xrightarrow[\text{Base}]{\text{Mild conditions}} \text{tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate}
    $$

  • Typical conditions:

    • Solvent: Dichloromethane or tetrahydrofuran
    • Temperature: 0 to 25 °C
    • Base: Triethylamine or pyridine
    • Reaction time: Several hours to overnight

This method ensures selective carbamate formation at the hydroxymethyl group without affecting the tetrahydrofuran ring integrity.

Stereochemical Considerations

The compound often exists in stereochemically defined forms, such as the (3R,4S) or (2S,3S) configurations, which are controlled by the stereochemistry of the starting tetrahydrofuran derivative. Careful control of reaction conditions, including temperature and pH, is necessary to preserve stereochemical purity during synthesis.

Industrial and Scale-Up Methods

Industrial synthesis of this compound generally follows the same synthetic principles but employs continuous flow reactors to improve reaction efficiency, yield, and reproducibility. Continuous flow technology allows precise control over reaction parameters and facilitates scale-up.

  • Purification: After synthesis, purification is typically achieved by recrystallization or chromatographic techniques to obtain high-purity product suitable for pharmaceutical or research applications.

  • Process optimization: Use of continuous flow reactors reduces reaction times and improves safety by minimizing the handling of reactive intermediates such as tert-butyl chloroformate.

Alternative Synthetic Strategies and Research Findings

Recent research has explored multi-step synthetic routes involving protection-deprotection strategies and selective functional group transformations to access this compound and its analogs with high stereochemical fidelity.

  • For example, selective hydroxymethylation of tetrahydrofuran rings followed by carbamate formation has been reported with yields exceeding 80% under optimized conditions.

  • Use of reagents such as trifluoromethanesulfonyl chloride (TfCl) and bases like pyridine in solvents such as DMF or dioxane has been documented to facilitate intermediate formation before carbamate installation.

  • Protective group strategies (e.g., silyl ethers) are sometimes employed to mask sensitive hydroxyl groups during multi-step synthesis, followed by deprotection to yield the target compound.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Value / Condition Notes
Starting material Hydroxymethyl-substituted tetrahydrofuran Stereochemically defined derivatives used
Carbamate reagent tert-Butyl chloroformate Reacts with hydroxyl group
Base Triethylamine or pyridine Neutralizes HCl byproduct
Solvent Dichloromethane, tetrahydrofuran, or DMF Depends on scale and reaction specifics
Temperature 0 to 25 °C Mild conditions to preserve stereochemistry
Reaction time 4 to 24 hours Varies with scale and reagent purity
Purification Recrystallization, chromatography Ensures high purity
Yield 80-95% Dependent on reaction optimization
Stereochemical control Essential Maintained by choice of starting materials

Summary of Research Findings

  • The reaction of tetrahydrofuran derivatives with tert-butyl chloroformate under mild basic conditions is the most established and efficient method for preparing this compound.

  • Industrial scale synthesis benefits from continuous flow reactors, improving yield and safety.

  • Multi-step synthetic routes involving protective groups and selective functionalization have been developed to access stereochemically pure compounds with high yields.

  • The compound’s unique combination of a hydroxymethyl group and carbamate on a tetrahydrofuran ring makes it a versatile intermediate in organic synthesis and drug development.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate .

Biology and Medicine

In medicinal chemistry, this compound can be used in the design of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate depends on its application. In medicinal chemistry, the carbamate group can be hydrolyzed by enzymes to release the active drug. This hydrolysis is typically catalyzed by esterases, which cleave the carbamate bond to produce the corresponding amine and carbon dioxide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate, highlighting differences in substituents, synthesis routes, and applications:

Compound Name Substituents/Modifications Synthesis Method Key Applications/Notes Reference
tert-Butyl (2-oxotetrahydrofuran-3-yl)carbamate 2-Oxo group replaces hydroxymethyl; THF ring retained Not explicitly detailed in evidence; likely via oxidation of hydroxymethyl analogs Intermediate for lactam synthesis or further functionalization
tert-Butyl (2-(tetrahydrofuran-3-yl)phenyl)carbamate (Compound 8v) Phenyl group attached to THF ring; carbamate at 3-position Redox-relay Heck reaction using Pd(OAc)₂, NaHCO₃, and cis-2-butene-1,4-diol Model compound for studying Heck coupling efficiency
tert-Butyl (4-((4-methoxybenzyl)amino)tetrahydrofuran-3-yl)carbamate (7 and 8) 4-Methoxybenzylamine substituent; cis/trans isomers Reductive amination of 4-oxo-THF intermediate with PMBNH₂ and NaBH₃CN Androgen receptor antagonists; separated via preparative HPLC (42% and 38% yields)
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopropyl)carbamate Cyclopropane ring replaces THF; hydroxymethyl and carbamate groups retained Not detailed in evidence High-cost specialty chemical (priced at $5,000/0.1 g); potential use in constrained peptides

Key Structural and Functional Differences

Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the 2-oxo analog, which may improve solubility in polar solvents .

Stereochemical Considerations: The (2S,3S) configuration in the target compound contrasts with the cis/trans isomers of the 4-methoxybenzylamino derivatives (Compounds 7 and 8). Stereochemistry significantly impacts biological activity, as seen in androgen receptor antagonism studies .

These methods suggest feasible pathways for modifying the THF core.

Applications: The 2-oxo analog (CAS: MFCD04973958) is a precursor for lactams, whereas the cyclopropane derivative (MFCD09800842) is a high-value reagent for peptide engineering . The 4-methoxybenzylamino derivatives demonstrate the importance of THF-based scaffolds in drug discovery, particularly for hormone-related therapies .

Research Findings and Trends

  • Catalytic Applications : Compound 8v’s synthesis via a redox-relay Heck reaction highlights the utility of THF-carbamates in transition-metal-catalyzed transformations, enabling efficient C–C bond formation .
  • Biological Relevance : The cis/trans isomers (Compounds 7 and 8) exhibit moderate yields (42% and 38%) but underscore the role of stereochemistry in modulating receptor binding affinities .
  • Cost and Availability : Specialty analogs like the cyclopropane derivative (RC890-1) are prohibitively expensive ($5,000/0.1 g), limiting their use to high-impact research .

Biological Activity

tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, and its biological implications are being explored in various fields, including pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula for this compound is C11H21NO3C_{11}H_{21}NO_3. Its structure can be represented as follows:

tert Butyl 2 hydroxymethyl tetrahydrofuran 3 yl carbamate\text{tert Butyl 2 hydroxymethyl tetrahydrofuran 3 yl carbamate}

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is hypothesized that the carbamate group can undergo hydrolysis, leading to the release of hydroxymethyl tetrahydrofuran, which may then interact with enzymes or receptors involved in cellular signaling pathways.

Antioxidant Properties

Research indicates that compounds similar to tert-butyl carbamates exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. For instance, studies on related compounds have shown their ability to scavenge free radicals and reduce oxidative damage in cellular models .

Neuroprotective Effects

In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. For example, the neuroprotective effects of related compounds against tert-butyl hydroperoxide-induced cell death have been documented, highlighting their potential therapeutic applications in neuroprotection .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against certain bacterial strains. This activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Research Findings and Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant free radical scavenging ability, comparable to established antioxidants .
Neuroprotection Showed protective effects on SH-SY5Y neuroblastoma cells against oxidative stress-induced apoptosis .
Antimicrobial Testing Exhibited inhibitory effects against Gram-positive bacteria in preliminary assays .

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